molecular formula C39H37N5O8 B599651 5/'-O-DMT-N2-phenylacetylguanosine CAS No. 172965-92-3

5/'-O-DMT-N2-phenylacetylguanosine

Cat. No. B599651
CAS RN: 172965-92-3
M. Wt: 703.752
InChI Key: WMCFRJHHHMRQHW-UHFFFAOYSA-N
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Description

5’-O-DMT-N2-phenylacetylguanosine is a highly intricate and biologically potent entity. It serves as a pivotal foundation in the research of afflictions plaguing the realm of neurology, viral pathology, and select carcinomas . The molecular formula of this compound is C39H37N5O8 and it has a molecular weight of 703.76 .

Scientific Research Applications

Oligonucleotide Synthesis Efficiency

The incorporation of acid-sensitive 8-aryl-2'-deoxyguanosine adducts into oligonucleotide substrates is crucial for understanding their structural and biological impacts. Traditional methods using 5'-O-DMT protection face limitations due to the higher rates of acid-catalyzed depurination of these adducts. A study demonstrates that the 5'-O-2,7-dimethylpixyl (DMPx) protecting group can significantly improve DNA synthesis efficiency for substrates containing such adducts, by minimizing acid exposure during the deblock process required to remove the DMT group. This approach enables a more effective incorporation of sensitive adducts into DNA, which is vital for examining their effects on DNA synthesis and repair (Sproviero et al., 2014).

Diastereocontrolled Synthesis

In another study, a novel class of activators was developed to improve the synthesis of dinucleoside phosphorothioates, a key component in many therapeutic and research applications. These activators were used in the condensation of 5'-O-tert-butyldiphenylsilylthymidine 3'-cyclic phosphoramidites with protected thymidine and 2'-deoxyadenosine, resulting in high diastereoselectivity and yield. This advancement in diastereocontrolled synthesis is essential for creating more effective and specific oligonucleotide-based therapies and research tools (Oka et al., 2002).

DNA Adduct Incorporation

The synthesis and incorporation of N2-(4-Hydroxyphenyl)-2′-deoxyguanosine into DNA oligomers represent a significant advancement in the study of DNA adducts. By using solid-state synthesis technology, researchers can site-specifically incorporate these adducts into DNA, enabling detailed studies on their impact on DNA structure and function. This method is crucial for understanding the biological consequences of DNA damage and the mechanisms of mutagenesis and carcinogenesis (Chenna et al., 2008).

Metabolic Adduct Studies

Research into the metabolic adducts of carcinogenic compounds, such as 2-aminonaphthalene and 2-aminofluorene, has been enhanced by the development of methods for their site-specific incorporation into oligomeric DNA. This allows for the direct examination of how these adducts affect DNA replication and repair processes, contributing to a deeper understanding of the role of environmental carcinogens in the initiation of cancer (Bonala et al., 2005).

Future Directions

The future directions of 5’-O-DMT-N2-phenylacetylguanosine are not specified in the search results. Given its role in the research of neurology, viral pathology, and select carcinomas , it’s likely that future research will continue to explore these areas.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '5/'-O-DMT-N2-phenylacetylguanosine' involves the protection of guanosine at the 5'-OH position with a dimethoxytrityl (DMT) group, followed by acylation of the N2 position with phenylacetyl chloride. The DMT group is then removed, and the resulting compound is purified.", "Starting Materials": [ "Guanosine", "Dimethoxytrityl chloride", "Phenylacetyl chloride", "Triethylamine", "Methanol", "Dichloromethane", "Diisopropylethylamine", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of guanosine at the 5'-OH position with DMT group in the presence of dimethylaminopyridine (DMAP) and triethylamine (TEA) in methanol.", "Step 2: Acylation of the N2 position of the protected guanosine with phenylacetyl chloride in the presence of TEA in dichloromethane.", "Step 3: Removal of the DMT group with acetic anhydride and pyridine in dichloromethane.", "Step 4: Purification of the resulting compound by column chromatography using ethyl acetate and water as eluents." ] }

CAS RN

172965-92-3

Product Name

5/'-O-DMT-N2-phenylacetylguanosine

Molecular Formula

C39H37N5O8

Molecular Weight

703.752

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-2-phenylacetamide

InChI

InChI=1S/C39H37N5O8/c1-49-28-17-13-26(14-18-28)39(25-11-7-4-8-12-25,27-15-19-29(50-2)20-16-27)51-22-30-33(46)34(47)37(52-30)44-23-40-32-35(44)42-38(43-36(32)48)41-31(45)21-24-9-5-3-6-10-24/h3-20,23,30,32-34,37,46-47H,21-22H2,1-2H3,(H,41,43,45,48)

InChI Key

WMCFRJHHHMRQHW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6C5=NC(=NC6=O)NC(=O)CC7=CC=CC=C7)O)O

Origin of Product

United States

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